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molecular formula C8H7BrO B2677418 2-(2-Bromophenyl)oxirane CAS No. 71636-51-6

2-(2-Bromophenyl)oxirane

Cat. No. B2677418
M. Wt: 199.047
InChI Key: ZHYZZBGVWDYSEW-UHFFFAOYSA-N
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Patent
US04255422

Procedure details

Following the procedure of Example 7 and employing 42.0 g of 57% of sodium hydride in mineral oil, 200 g (0.1 mol) of trimethylsulfonium iodide and 70.4 g (0.50 mol) of o-bromo-benzaldehyde there is obtained o-bromostyrene oxide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
70.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)C.[Br:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=[O:12]>>[Br:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]1[O:12][CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
[I-].C[S+](C)C
Step Three
Name
Quantity
70.4 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2CO2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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